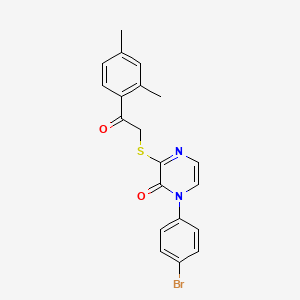
1-(4-bromophenyl)-3-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromophenyl)-3-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one is a useful research compound. Its molecular formula is C20H17BrN2O2S and its molecular weight is 429.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(4-bromophenyl)-3-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one is a pyrazine derivative that has garnered attention for its potential biological activities. This compound's structure suggests possible interactions with various biological targets, making it a candidate for pharmacological exploration.
Chemical Structure and Properties
The compound features a bromophenyl group and a thioether linkage, which may influence its solubility and interaction with biological membranes. The presence of the pyrazinone moiety is significant for its potential biological activity, particularly in medicinal chemistry.
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been documented extensively. Compounds within this class have shown effectiveness against several bacterial strains, suggesting that this compound may also possess similar properties. For instance, some derivatives demonstrated significant inhibition of bacterial growth through mechanisms that disrupt cell membrane integrity .
Anti-inflammatory Effects
Pyrazole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity is crucial for developing treatments for inflammatory diseases. The specific mechanisms often involve the modulation of signaling pathways associated with inflammation .
Case Study: Synthesis and Evaluation
A study synthesized several pyrazole derivatives and evaluated their biological activities. Among these, compounds with structural similarities to this compound were tested for their antifungal and antimicrobial activities. The results indicated that modifications in the substituents significantly affected the biological efficacy of these compounds .
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| SQ1 | Antifungal | 5.0 |
| SQ2 | Antimicrobial | 3.0 |
| SQ3 | Anti-inflammatory | 0.5 |
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of pyrazole derivatives to various biological targets such as enzymes involved in inflammation and microbial resistance. These studies suggest that modifications in the structure can enhance binding affinity and selectivity towards specific targets .
Propriétés
IUPAC Name |
1-(4-bromophenyl)-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanylpyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O2S/c1-13-3-8-17(14(2)11-13)18(24)12-26-19-20(25)23(10-9-22-19)16-6-4-15(21)5-7-16/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNQQDWSPPFDPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














